Cas no 716-17-6 (1,2-Propanediol,3-(6-amino-9H-purin-9-yl)-)
716-17-6 structure
Product Name:1,2-Propanediol,3-(6-amino-9H-purin-9-yl)-
Numero CAS:716-17-6
MF:C8H11N5O2
MW:209.205240488052
CID:565908
PubChem ID:114769
Update Time:2025-04-19
1,2-Propanediol,3-(6-amino-9H-purin-9-yl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,2-Propanediol,3-(6-amino-9H-purin-9-yl)-
- (+/-)-DHPA
- (+-)-3-(6-Amino-9H-purin-9-yl)-1,2-propanediol
- (R,S)-3-(6-Amino-9H-purin-9-yl)-1,2-propanediol
- (R,S)-9-(2,3-Dihydroxypropyl)adenine
- 1,2-Propanediol, 3-(6-amino-9H-purin-9-yl)-, (+-)-
- 1,2-Propanediol, 3-(6-amino-9H-purin-9-yl)-, (R,S)-
- 9-D-(2,3-Dihydroxypropyl)adenine
- NCI60_008824
- 9-(2,3-Dihydroxypropyl)adenine
- Oprea1_582201
- Oprea1_333016
- NSC627616
- EU-0000417
- CHEMBL11390
- 716-17-6
- BDBM50105900
- (2s)-3-(6-amino-9h-purin-9-yl)propane-1,2-diol
- AKOS016037915
- 9H-Purine-9-propanol,6-amino-.alpha.-hydroxy-
- AKOS000291492
- 3-(6-Amino-9H-purin-9-yl)-1,2-propanediol
- (2R)-3-(6-aminopurin-9-yl)propane-1,2-diol
- 9-(2,3-Dihydroxypropyl)-adenine
- 3-(6-aminopurin-9-yl)propane-1,2-diol
- (S)-DHPA
- SR-01000391791
- NSC-627616
- CCG-103409
- DTXSID201270022
- HMS1677K18
- SR-01000391791-1
- SCHEMBL936287
-
- Inchi: 1S/C8H11N5O2/c9-7-6-8(11-3-10-7)13(4-12-6)1-5(15)2-14/h3-5,14-15H,1-2H2,(H2,9,10,11)
- Chiave InChI: GSLQFBVNOFBPRJ-UHFFFAOYSA-N
- Sorrisi: OC(CO)CN1C=NC2=C(N)N=CN=C12
Proprietà calcolate
- Massa esatta: 209.09143
- Massa monoisotopica: 209.091
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 15
- Conta legami ruotabili: 3
- Complessità: 217
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: _1.5
- Superficie polare topologica: 110A^2
Proprietà sperimentali
- Densità: 1.73
- Punto di ebollizione: 577.8°C at 760 mmHg
- Punto di infiammabilità: 303.2°C
- Indice di rifrazione: 1.788
- PSA: 110.08
1,2-Propanediol,3-(6-amino-9H-purin-9-yl)- Letteratura correlata
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
716-17-6 (1,2-Propanediol,3-(6-amino-9H-purin-9-yl)-) Prodotti correlati
- 707-99-3(2-(6-Aminopurin-9-yl)ethanol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
Fornitori consigliati
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti